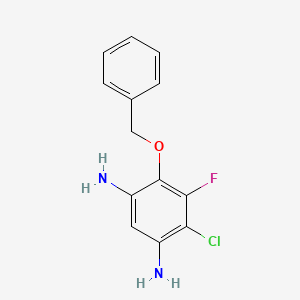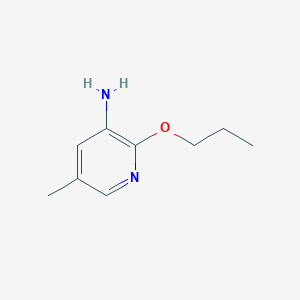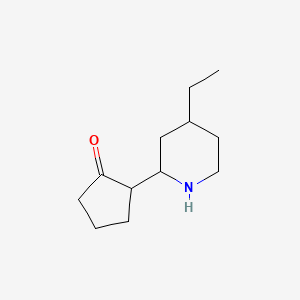
2,5-Dimethyl-4-(propan-2-yloxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-4-(propan-2-yloxy)aniline is an organic compound with the molecular formula C11H17NO It is a derivative of aniline, featuring two methyl groups at the 2 and 5 positions and a propan-2-yloxy group at the 4 position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(propan-2-yloxy)aniline typically involves the alkylation of 2,5-dimethylaniline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethyl-4-(propan-2-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-4-(propan-2-yloxy)aniline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including antibiotics, anti-inflammatory agents, and antifungal agents.
Agricultural Chemistry: The compound is used in the development of fungicides and other agrochemicals.
Proteomics Research: It is employed in the study of protein structures and functions.
Materials Science: The compound is used in the synthesis of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-4-(propan-2-yloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The exact pathways and targets vary based on the specific application and the derivatives used.
Comparación Con Compuestos Similares
2,5-Dimethyl-4-(propan-2-yloxy)aniline can be compared with other similar compounds, such as:
2,5-Dimethylaniline: Lacks the propan-2-yloxy group, making it less versatile in certain applications.
4-(Propan-2-yloxy)aniline: Lacks the methyl groups, which can affect its reactivity and properties.
2,5-Dimethyl-4-(methoxy)aniline: Contains a methoxy group instead of a propan-2-yloxy group, leading to different chemical behavior.
The unique combination of substituents in this compound provides it with distinct properties and reactivity, making it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
2,5-dimethyl-4-propan-2-yloxyaniline |
InChI |
InChI=1S/C11H17NO/c1-7(2)13-11-6-8(3)10(12)5-9(11)4/h5-7H,12H2,1-4H3 |
Clave InChI |
FHSXMONQBJZARM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1OC(C)C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol](/img/structure/B13305552.png)
![Methyl[(trimethylpyrimidin-2-YL)methyl]amine](/img/structure/B13305558.png)
![1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine](/img/structure/B13305565.png)
![1-Chloro-4-{[(difluoromethyl)sulfanyl]methyl}benzene](/img/structure/B13305573.png)
![5-[(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13305576.png)


amine](/img/structure/B13305588.png)

![Propan-2-yl N-[(4-aminophenyl)methyl]carbamate](/img/structure/B13305599.png)


![2,5-Diazaspiro[3.5]nonane](/img/structure/B13305614.png)

